2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate
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Overview
Description
2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate is a complex organic compound characterized by the presence of multiple isocyanate groups Isocyanates are known for their high reactivity, particularly with compounds containing active hydrogen atoms, such as amines and alcohols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate typically involves the reaction of 3-(isocyanatomethyl)phenyl isocyanate with a suitable diol or polyol. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of isocyanate groups. Common solvents used in the synthesis include dichloromethane and toluene. The reaction is often catalyzed by tertiary amines or tin compounds to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified by distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form urea and urethane linkages, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Amines: React with isocyanates to form urea derivatives.
Alcohols: React with isocyanates to form urethane linkages.
Catalysts: Tertiary amines and tin compounds are commonly used to catalyze these reactions.
Major Products
Urea Derivatives: Formed from the reaction with amines.
Urethane Linkages: Formed from the reaction with alcohols.
Polyurethanes: Resulting from polymerization reactions.
Scientific Research Applications
2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate has several applications in scientific research:
Polymer Chemistry: Used as a building block for the synthesis of polyurethanes with specific properties.
Materials Science: Employed in the development of advanced materials with enhanced mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and tissue engineering due to its biocompatibility and reactivity with biological molecules.
Mechanism of Action
The mechanism of action of 2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable urea or urethane linkages. This reactivity is exploited in various applications, such as the formation of cross-linked polymer networks in polyurethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]urea
- 1,3,5-tris(3-isocyanato-4-methylphenyl)-1,3,5-triazinane-2,4,6-trione
Uniqueness
2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate is unique due to its specific structure, which allows for the formation of highly cross-linked polymer networks. This property makes it particularly valuable in applications requiring materials with high mechanical strength and thermal stability.
Properties
CAS No. |
28470-82-8 |
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Molecular Formula |
C30H26N6O9 |
Molecular Weight |
614.6 g/mol |
IUPAC Name |
2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C30H26N6O9/c37-18-31-13-21-4-1-7-24(10-21)34-28(40)43-16-27(45-30(42)36-26-9-3-6-23(12-26)15-33-20-39)17-44-29(41)35-25-8-2-5-22(11-25)14-32-19-38/h1-12,27H,13-17H2,(H,34,40)(H,35,41)(H,36,42) |
InChI Key |
LROWRZDVKJRCSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCC(COC(=O)NC2=CC=CC(=C2)CN=C=O)OC(=O)NC3=CC=CC(=C3)CN=C=O)CN=C=O |
Origin of Product |
United States |
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